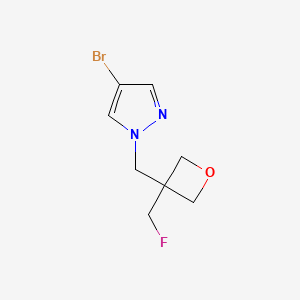

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole

Description

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is a brominated pyrazole derivative featuring a unique oxetane-based substituent modified with a fluoromethyl group. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 4-position enhances reactivity for further functionalization, while the (3-(fluoromethyl)oxetan-3-yl)methyl group introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions .

The compound’s molecular formula is C₈H₁₀BrFN₂O, with a molecular weight of 265.08 g/mol. Its structure includes a fluoromethyl-oxetane moiety, which distinguishes it from simpler pyrazole derivatives.

Properties

Molecular Formula |

C8H10BrFN2O |

|---|---|

Molecular Weight |

249.08 g/mol |

IUPAC Name |

4-bromo-1-[[3-(fluoromethyl)oxetan-3-yl]methyl]pyrazole |

InChI |

InChI=1S/C8H10BrFN2O/c9-7-1-11-12(2-7)4-8(3-10)5-13-6-8/h1-2H,3-6H2 |

InChI Key |

YLMCPUUQFOECSE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CN2C=C(C=N2)Br)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole typically involves multiple steps. One common approach is the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of a brominated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium phosphate and a solvent like toluene, conducted under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura cross-coupling.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex heterocyclic structures .

Scientific Research Applications

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Chemical Biology: It serves as a tool for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole with structurally related bromopyrazoles, focusing on substituent variations and their implications:

Key Observations:

Substituent Complexity : The fluoromethyl-oxetane group in the target compound introduces a balance of polarity (fluorine) and rigidity (oxetane), contrasting with simpler alkyl or aromatic substituents. This may enhance metabolic stability compared to compounds like 4-Bromo-1-phenylpyrazole .

Synthetic Accessibility : Derivatives with aromatic substituents (e.g., phenyl) often exhibit lower yields (e.g., 38% for 3d in ) due to steric hindrance, whereas oxetane-based analogs are synthesized with higher purity (98% in ), suggesting improved reaction efficiency .

The fluoromethyl group in the target compound may similarly enhance electrophilic substitution reactivity .

Halogen and Functional Group Comparisons

Bromine vs. Chlorine:

- This compound vs. chloro analogs: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, which could improve binding affinity in therapeutic targets compared to chloro derivatives (e.g., antimicrobial activity noted in for a chlorophenyl-thiazole hybrid) .

Fluoromethyl vs. Hydroxymethyl:

- Replacing the fluoromethyl group with a hydroxymethyl (e.g., 4-Bromo-1-(2-hydroxyethyl)pyrazole, ) would increase hydrophilicity but reduce metabolic stability due to susceptibility to oxidation .

Biological Activity

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 203.039 g/mol. Its structure includes a pyrazole ring, a bromine atom, and an oxetane moiety, which may contribute to its biological activity.

Research indicates that the biological activity of pyrazole derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms like bromine enhances binding affinity to these targets, potentially leading to inhibition or activation of various biochemical pathways. Detailed studies are necessary to elucidate the exact mechanisms for this specific compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including 4-bromo compounds. For instance, compounds with similar structures have shown promising activity against various bacterial strains such as E. coli and Staphylococcus aureus.

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4-Bromo-Pyrazole Derivative | E. coli | Moderate |

| 4-Bromo-Pyrazole Derivative | S. aureus | High |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain pyrazole derivatives can induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. For example, compounds derived from pyrazole structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76% | 86% |

| Compound B | 61% | 93% |

Case Studies

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The study reported that certain compounds exhibited significant antimicrobial activity comparable to standard antibiotics .

- Evaluation of Anti-inflammatory Properties : A recent study focused on the synthesis of novel pyrazole derivatives which showed promising results in reducing inflammation in animal models, highlighting their potential therapeutic applications in inflammatory diseases .

- Anticancer Screening : Research involving the testing of pyrazole derivatives on different cancer cell lines revealed that some compounds significantly inhibited cell growth, suggesting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.